(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol
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Description
“(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol” is a chemical compound that is used as an intermediate in the preparation of (2,2-difluorocyclopropyl)methylamine . It is also used as a reagent in the synthesis of pyrrolopyridine derivatives, which finds application as an antiviral agent .
Synthesis Analysis
The synthesis of “(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol” involves the use of 2,2-Difluorocyclopropanemethanol as an intermediate . This compound is used in Friedel-Crafts reactions with various arenes to prepare aryl 2,2-difluorocyclopropyl ketones .Molecular Structure Analysis
The molecular formula of “(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol” is C4H6F2O . The structure includes a cyclopropyl group (a three-membered carbon ring) with two fluorine atoms attached to the same carbon atom, and a methanol group attached to the cyclopropyl group .Chemical Reactions Analysis
As mentioned earlier, this compound is used in Friedel-Crafts reactions with various arenes to prepare aryl 2,2-difluorocyclopropyl ketones . The exact reaction conditions and mechanisms would depend on the specific arenes used and the desired ketone product.Physical And Chemical Properties Analysis
The compound is a clear colorless liquid with a refractive index of 1.3800-1.3855 @ 20°C . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Safety and Hazards
properties
IUPAC Name |
(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3/t5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSOLXDRBJOMI-ZBHICJROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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